molecular formula C13H9NO4 B2708885 (E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one CAS No. 478246-17-2

(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one

Cat. No. B2708885
CAS RN: 478246-17-2
M. Wt: 243.218
InChI Key: YETYQPKVPCNIHD-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one, more commonly known as 3-Furyl-4-nitro-2-propen-1-one, is a heterocyclic compound containing both a furan and an enone functional group. It is a colorless, crystalline solid with a melting point of 93 °C and a boiling point of 260 °C. It is soluble in chloroform and ethanol, but insoluble in water. 3-Furyl-4-nitro-2-propen-1-one is an important intermediate in the synthesis of various other organic compounds, such as pharmaceuticals, dyes, and perfumes.

Scientific Research Applications

Optical and Electronic Properties

(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one and related chalcone derivatives show promise in semiconductor devices due to their notable optoelectronic and charge transport properties. These compounds exhibit linear, second, and third-order nonlinear optical (NLO) properties, making them suitable for use in various semiconductor devices. Their potential as n-type organic semiconductor materials is underscored by larger electron transfer integral values (Shkir et al., 2019).

Photophysical Properties

Studies on the effect of solvent polarity on the photophysical properties of chalcone derivatives, including (E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one, reveal that these compounds experience bathochromic shifts in their absorption and fluorescence spectra when moving from non-polar to polar solvents. This indicates significant intramolecular charge transfer interactions and suggests their potential application in photonic and optoelectronic devices (Kumari et al., 2017).

Antibacterial Properties

Some derivatives of (E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one demonstrate notable antibacterial properties. For instance, compounds synthesized from nitrofuryl triazolo[3,4-b]-1,3,4-thiadiazines have been shown to exhibit in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential application in the development of new antibacterial agents (Holla et al., 1994).

Antioxidant Activity

Pyrazoline derivatives carrying an arylfuran/arylthiophene moiety, synthesized from (E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one, show moderate antioxidant activities. This suggests their possible use in the development of new antioxidant agents (Jois et al., 2014).

properties

IUPAC Name

(E)-1-(furan-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(11-7-8-18-9-11)6-3-10-1-4-12(5-2-10)14(16)17/h1-9H/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETYQPKVPCNIHD-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=COC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=COC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.